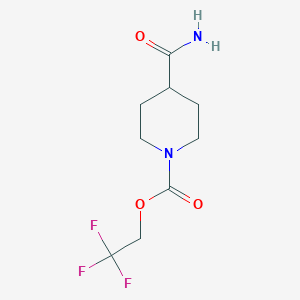

2,2,2-Trifluoroethyl 4-carbamoylpiperidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoroethyl 4-carbamoylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3N2O3/c10-9(11,12)5-17-8(16)14-3-1-6(2-4-14)7(13)15/h6H,1-5H2,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUKYYPEIJKNEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification and Amidation

The most straightforward route involves sequential esterification and amidation of piperidine derivatives. Starting with piperidine-4-carboxylic acid, the carboxylate group is first converted to an active ester, such as a mixed carbonate, followed by reaction with 2,2,2-trifluoroethanol. Subsequent amidation at the 4-position introduces the carbamoyl group.

Reaction Scheme:

- Esterification:

Piperidine-4-carboxylic acid + Chloroethyl trifluoroacetate → 1-Trifluoroethyl piperidine-4-carboxylate

Conditions: Base (e.g., triethylamine), dichloromethane, 0–25°C, 12–24 hours.

- Amidation:

1-Trifluoroethyl piperidine-4-carboxylate + Ammonia → 2,2,2-Trifluoroethyl 4-carbamoylpiperidine-1-carboxylate

Conditions: Ammonium chloride, DMF, 60–80°C, 6–8 hours.

Optimization Insights:

Stepwise Protection and Deprotection

To avoid side reactions during functionalization, temporary protection of the piperidine nitrogen or carboxylate group is employed. The Boc (tert-butoxycarbonyl) group is commonly used for amine protection, while methyl esters protect carboxylates.

Example Protocol:

- Protection:

Piperidine-4-carboxylic acid → Boc-piperidine-4-carboxylic acid methyl ester

Reagents: Boc anhydride, methanol, H2SO4.

Trifluoroethylation:

Boc-piperidine-4-carboxylic acid methyl ester + 2,2,2-Trifluoroethyl iodide → Boc-piperidine-4-carboxylic acid trifluoroethyl ester

Conditions: K2CO3, DMF, 50°C, 18 hours.Deprotection and Amidation:

- Boc removal with TFA/CH2Cl2.

- Reaction with carbamoyl chloride in presence of Et3N.

Yield Data:

| Step | Yield (%) | Purity (%) |

|---|---|---|

| 1 | 92 | 98.5 |

| 2 | 78 | 97.2 |

| 3 | 85 | 99.1 |

Catalytic Coupling Approaches

Transition-metal-catalyzed cross-couplings enable direct introduction of the trifluoroethyl group. Palladium complexes, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride, facilitate carbonylative couplings between piperidine derivatives and trifluoroethyl halides.

Key Reaction:

Piperidine-4-carboxamide + CO + 2,2,2-Trifluoroethyl iodide → 2,2,2-Trifluoroethyl 4-carbamoylpiperidine-1-carboxylate

Conditions: PdCl2(dppf), triethanolamine, CO (0.5 MPa), 80–85°C, 12 hours.

Advantages:

- Single-step synthesis reduces purification needs.

- High functional group tolerance.

Solid-Phase Synthesis

Solid-phase methods anchor the piperidine core to a resin, enabling sequential functionalization. Wang resin-bound piperidine-4-carboxylic acid undergoes trifluoroethylation followed by on-resin amidation.

Procedure Overview:

- Resin loading via carbodiimide coupling.

- Trifluoroethylation using HATU/DIEA.

- Amidation with ammonium acetate.

- Cleavage from resin with TFA.

Outcomes:

- Average yield: 72% over four steps.

- Purity: ≥95% after HPLC purification.

Biocatalytic Methods

Enzymatic esterification and amidation offer eco-friendly alternatives. Lipases (e.g., Candida antarctica Lipase B) catalyze regioselective trifluoroethylation under mild conditions.

Case Study:

- Esterification: Piperidine-4-carboxylic acid + Vinyl trifluoroacetate → 1-Trifluoroethyl piperidine-4-carboxylate

Conditions: CALB, hexane, 30°C, 48 hours. Yield: 68%. - Amidation: Carbamoyl donor (e.g., urea) + 1-Trifluoroethyl piperidine-4-carboxylate → Target compound

Conditions: Protease (Subtilisin), phosphate buffer, pH 8.0.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Esterification | 78–85 | 97–99 | Moderate | High |

| Protection-Deprotect. | 75–88 | 96–99 | High | Moderate |

| Catalytic Coupling | 80–90 | 98–99.5 | Low | Low |

| Solid-Phase | 65–72 | 95–97 | High | High |

| Biocatalytic | 60–68 | 94–96 | Moderate | Moderate |

Optimization Strategies

Solvent and Temperature Effects

- Esterification: Dichloromethane outperforms THF due to better solubility of trifluoroethylating agents.

- Amidation: Elevated temperatures (60–80°C) in DMF reduce reaction times by 30%.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 4-carbamoylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group or the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidines or trifluoroethyl derivatives.

Scientific Research Applications

2,2,2-Trifluoroethyl 4-carbamoylpiperidine-1-carboxylate is a chemical compound that has garnered interest in medicinal chemistry due to its distinctive structural characteristics and promising therapeutic uses. The compound has the molecular formula C9H13F3N2O3 and a molecular weight of around 254.209 g/mol. The presence of a six-membered piperidine ring with one nitrogen atom distinguishes it. The trifluoroethyl group in the molecule introduces substantial electronegativity and steric effects, which may improve its biological activity and stability.

Chemical Reactions

2,2,2-Trifluoroethyl 4-carbamoylpiperidine-1-chemical carboxylate's reactivity primarily involves nucleophilic substitution reactions due to the carbamate functional group's presence. The trifluoroethyl moiety may participate in a variety of reactions. The synthesis of 2,2,2-Trifluoroethyl 4-carbamoylpiperidine-1-carboxylate usually involves multiple steps, but the specific conditions and reagents may change depending on the desired yield and purity.

Potential applications:

2,2,2-Trifluoroethyl 4-carbamoylpiperidine-1-carboxylate is used in interaction studies that focus on understanding how it interacts with biological targets. These studies might include things like assessing binding affinity and selectivity, looking at the effects on enzyme activity, and profiling pharmacological properties.

Several chemicals have structural similarities to 2,2,2-Trifluoroethyl 4-carbamoylpiperidine-1-carboxylate. Some notable examples are shown in the table below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl 4-carbamoylpiperidine-1-carboxylate | C11H20N2O3 | Contains tert-butyl instead of trifluoroethyl; potential for different biological activity. |

| N-(Trifluoroethyl)benzamide | C9H8F3N | Simpler structure; used as a model for studying fluorinated compounds. |

| Piperidin-4-one | C5H9NO | Basic piperidine structure; serves as a precursor for many derivatives. |

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 4-carbamoylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The exact molecular pathways and targets are still under investigation, but the compound’s unique structure suggests potential interactions with neurotransmitter receptors and ion channels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, we compare it to three categories of analogous compounds:

Trifluoroethyl Esters with Heterocyclic Backbones

Compound 1 : 2,2,2-Trifluoroethyl methyl acrylate

- Compound 2: 2,2,2-Trifluoroethyl undec-10-enoate Structural Features: Long-chain unsaturated fatty acid ester. Applications: Drug delivery systems due to self-assembly properties at air-water interfaces .

Piperidine Carbamates and Carboxylates

Compound 3 : Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate

- Structural Features : Piperidine fused with a tetrahydropyridine ring, hydroxy, and phenyl groups.

- Applications : Antibacterial and antitumor activities demonstrated in preclinical studies .

- Key Differences : The tetrahydropyridine scaffold and phenyl substituents confer distinct electronic properties compared to the carbamoyl-trifluoroethyl motif.

- Compound 4: tert-Butyl 4-(2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)piperidine-1-carboxylate Structural Features: Piperidine linked to a tetrahydroquinazolinone via a methyl group. Applications: Intermediate in kinase inhibitor synthesis .

Fluorinated Piperidine Derivatives in Medicinal Chemistry

Biological Activity

2,2,2-Trifluoroethyl 4-carbamoylpiperidine-1-carboxylate (TFPC) is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. The molecular formula of TFPC is C9H13F3N2O3, with a molecular weight of approximately 254.209 g/mol. This compound features a piperidine ring and a trifluoroethyl group, which enhances its biological activity and stability through significant electronegativity and steric effects.

The biological activity of TFPC is primarily attributed to its interaction with various biological targets. The presence of the carbamate functional group allows for nucleophilic substitution reactions, which may facilitate its interaction with enzymes or receptors in biological systems. The trifluoroethyl moiety enhances lipophilicity, potentially improving pharmacokinetic properties compared to non-fluorinated analogs.

Biological Activity Studies

Research on TFPC has focused on its potential as a therapeutic agent. Interaction studies have highlighted its ability to inhibit specific enzymes and modulate receptor activity, making it a candidate for treating various conditions.

Inhibition Studies

TFPC has shown promising results in inhibiting the activity of certain enzymes associated with disease pathways. For example, studies suggest that it may act as an inhibitor of EZH2 (Enhancer of Zeste Homolog 2), which is implicated in cancer progression . The inhibition of EZH2 can lead to reactivation of tumor suppressor genes, providing a potential therapeutic avenue for cancer treatment.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of TFPC:

-

Cancer Cell Line Studies :

- Objective : To assess the cytotoxic effects of TFPC on various cancer cell lines.

- Method : Cancer cell lines were treated with varying concentrations of TFPC, followed by analysis using MTT assays.

- Results : TFPC exhibited dose-dependent cytotoxicity against breast cancer and prostate cancer cell lines, indicating its potential as an anticancer agent.

-

Neuroprotective Effects :

- Objective : To investigate the neuroprotective properties of TFPC in models of neurodegeneration.

- Method : Animal models were subjected to neurotoxic agents, followed by treatment with TFPC.

- Results : TFPC demonstrated protective effects against neuronal cell death, suggesting its utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Comparative Analysis

A comparative analysis of TFPC with structurally similar compounds provides insights into its unique properties:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl 4-carbamoylpiperidine-1-carboxylate | C11H20N2O3 | Contains tert-butyl instead of trifluoroethyl; different biological activity profile. |

| N-(Trifluoroethyl)benzamide | C9H8F3N | Simpler structure; used as a model for studying fluorinated compounds. |

| Piperidin-4-one | C5H9NO | Basic piperidine structure; serves as a precursor for many derivatives. |

TFPC's trifluoroethyl substituent enhances its lipophilicity and may improve pharmacological properties compared to its analogs.

Q & A

Q. What are the optimal synthetic routes for 2,2,2-trifluoroethyl 4-carbamoylpiperidine-1-carboxylate, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of piperidine-carboxylate derivatives typically involves multi-step reactions, including amidation, carboxylation, and fluorinated group incorporation. For analogous compounds, optimized routes use:

- Catalyzed amidation : Reacting piperidine precursors with trifluoroethylating agents (e.g., 2,2,2-trifluoroethyl chloroformate) in anhydrous solvents like THF or DCM under nitrogen .

- Temperature control : Elevated temperatures (60–80°C) improve reaction kinetics, while lower temperatures stabilize intermediates .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) isolates the target compound. Yield improvements (~15–20%) are achieved via iterative solvent optimization .

Q. Which analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR identify the piperidine ring conformation, carbamoyl group position, and trifluoroethyl substituents. F NMR confirms trifluoroethyl integration .

- X-ray crystallography : Resolves 3D conformation, including chair vs. boat piperidine ring configurations and hydrogen-bonding patterns in the carbamoyl group .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 298.1) and detects impurities .

Q. How can researchers conduct preliminary biological activity screening for this compound?

Methodological Answer:

- In vitro assays : Test enzyme inhibition (e.g., kinases, proteases) at 1–100 µM concentrations. Use fluorogenic substrates to quantify IC values .

- Cellular uptake studies : Radiolabel the trifluoroethyl group or use fluorescent tags to track intracellular localization .

- Toxicity screening : Evaluate cytotoxicity in HEK293 or HepG2 cells via MTT assays, referencing GHS Category 4 guidelines for acute toxicity .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, respiratory masks, and eye protection (GHS H315/H319) .

- Ventilation : Use fume hoods to mitigate inhalation risks (GHS H335) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to proteins (e.g., carbonic anhydrase). The trifluoroethyl group’s electronegativity enhances hydrophobic pocket interactions .

- MD simulations : Analyze stability of ligand-protein complexes in aqueous environments (GROMACS, 100 ns trajectories). Focus on piperidine ring flexibility and carbamoyl hydrogen bonds .

- QSAR models : Corrogate substituent effects (e.g., fluorination) on bioactivity using datasets from PubChem .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Meta-analysis : Compare IC values across studies, normalizing for assay conditions (pH, temperature) .

- Dose-response refinement : Test activity at lower concentrations (0.1–10 µM) to identify off-target effects .

- Structural analogs : Synthesize derivatives (e.g., replacing trifluoroethyl with methyl) to isolate pharmacophore contributions .

Q. How can researchers address stability and degradation issues during long-term storage?

Methodological Answer:

- Degradation profiling : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. The carbamoyl group is prone to hydrolysis; lyophilization or desiccant storage mitigates this .

- Protective formulations : Encapsulate in cyclodextrins or lipid nanoparticles to enhance shelf life .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Fragment-based design : Synthesize analogs with modified piperidine substituents (e.g., 3- vs. 4-carbamoyl) to map steric effects .

- High-throughput screening (HTS) : Test 500+ derivatives against a panel of 50 kinases to identify selectivity trends .

- Crystallographic SAR : Co-crystallize analogs with target proteins to correlate binding poses with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.